3,5-Difluoro-4-(methylthio)benzaldehyde
Overview
Description
3,5-Difluoro-4-(methylthio)benzaldehyde is a chemical compound with the molecular formula C8H6F2OS and a molecular weight of 188.2 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6F2OS/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 . This indicates that the molecule consists of a benzene ring with two fluorine atoms and one methylthio group attached to it, along with an aldehyde group.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 188.2 .Scientific Research Applications
Synthesis and Anticancer Activity
3,5-Difluoro-4-(methylthio)benzaldehyde has been utilized in the synthesis of fluorinated analogues of combretastatins. These compounds, including 3-deoxy-3-fluoro-combretastatin A-4, have shown potent in vitro anticancer properties, retaining the cell growth inhibitory properties of their non-fluorinated counterparts (Lawrence et al., 2003).
Schiff Bases Synthesis and Their Properties
Schiff bases of 4-(methylthio)benzaldehyde derivatives have been synthesized and characterized for their antibacterial, antioxidant, and cytotoxic properties. Some of these derivatives demonstrated significant antibacterial activity against clinically isolated strains and also exhibited antioxidant activity, suggesting diverse applications in medicinal chemistry (Karthik et al., 2016).
One-Pot Synthesis Applications
The compound has been used in a one-pot synthesis approach for creating 4-aryl-2-methyl-1,2,3,4-tetrahydro-γ-carbolines. This method represents a formal [3+3] cycloaddition of the azomethine ylide to the aromatic aldehyde, facilitating efficient synthetic routes in organic chemistry (Moshkin & Sosnovskikh, 2013).
Catalysis and Chemical Reactions
The use of this compound in catalytic reactions has been demonstrated. For instance, it has been involved in reactions for synthesizing phenylacetic esters starting from benzaldehyde. This showcases its utility in generating key intermediates for various chemical syntheses (Ogura et al., 1979).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338 .
Properties
IUPAC Name |
3,5-difluoro-4-methylsulfanylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2OS/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMIRFQOAYOMFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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